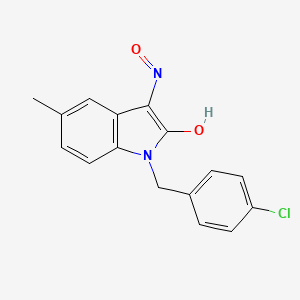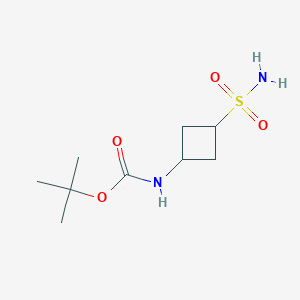
Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate” is likely a carbamate compound. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a general structure of R-O-CO-NR’R’', where R is usually an alkyl group or an aryl group .
Molecular Structure Analysis
The molecular structure of “Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate” would likely include a carbamate group (-O-CO-NR’R’') attached to a tert-butyl group and a cyclobutyl group .Chemical Reactions Analysis
Carbamates are generally stable compounds but can undergo hydrolysis under acidic or alkaline conditions to yield the parent amine and a carbonate .Aplicaciones Científicas De Investigación
Intermediate in Enantioselective Synthesis
- Tert-butyl N-(3-sulfamoylcyclobutyl)carbamate has been identified as a significant intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure has been studied to understand the relative substitution of the cyclopentane ring in this intermediate, which is essential for synthesizing these analogues (Ober, Marsch, Harms, & Carell, 2004).
Synthesis of Polyamide Derivatives
- The compound has been used in the synthesis of polyamide derivatives. Specifically, it is involved in the synthesis of penta-N-protected polyamide, which contains five independently removable amino-protecting groups. This synthesis is significant for the selective deprotection of these groups and subsequent acylation, highlighting its role in the synthesis of complex organic compounds (Pak & Hesse, 1998).
Key Intermediate in Metabotropic Glutamate Receptor Agonist Synthesis
- This compound is a key intermediate in the preparation of agonists for the metabotropic glutamate receptor 5. Its reaction mechanism involves nucleophilic addition to the isocyanate intermediate, illustrating its importance in synthesizing compounds with potential therapeutic applications (Sun, Rai, Deschamps, MacKerell, Faden, & Xue, 2014).
Role in Diels-Alder Reactions
- The compound plays a role in Diels-Alder reactions, a type of organic chemical reaction that is widely used in the synthesis of cyclic compounds. Its involvement in these reactions underlines its utility in creating structurally complex and diverse organic molecules (Padwa, Brodney, & Lynch, 2003).
Precursor in Thiadiazole Derivatives Synthesis
- The tert-butyl N-(3-sulfamoylcyclobutyl)carbamate is used as a precursor in the synthesis of 1,3,4-thiadiazole derivatives related to sulfonamides. This application is crucial for the development of compounds with potential pharmaceutical applications, especially in the context of sulfonamide-based drugs (Pedregosa, Borrás, Fustero, García‐Granda, & Díaz, 1996).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(3-sulfamoylcyclobutyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-6-4-7(5-6)16(10,13)14/h6-7H,4-5H2,1-3H3,(H,11,12)(H2,10,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWUXRABLCITLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



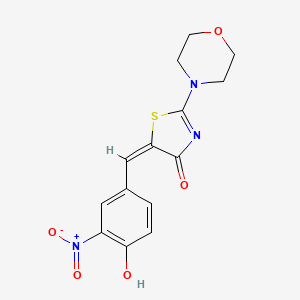
![7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2403209.png)
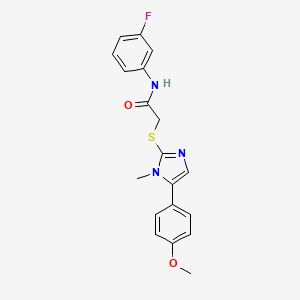
![N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B2403211.png)
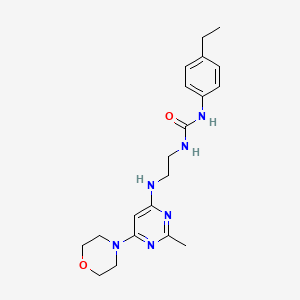
![N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2403214.png)
![4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide](/img/structure/B2403217.png)

![N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine](/img/structure/B2403219.png)
![N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide](/img/structure/B2403220.png)
![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2403226.png)
